molecular formula C9H12N6O2S B6278578 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide CAS No. 1538917-85-9

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide

Cat. No. B6278578
CAS RN: 1538917-85-9
M. Wt: 268.3
InChI Key:
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide, also known as MTZ, is an organic compound widely used in chemical and biological research. It is a small molecule that has been used for a variety of purposes, including as a versatile reagent in organic synthesis, as a tool for studying the mechanism of action of drugs, and as a fluorescent probe for imaging biological processes. MTZ has also been explored for its potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a small molecule that binds to a variety of proteins, including enzymes and receptors. It has been shown to bind to the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release, and to the receptor for the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. This compound has also been shown to interact with a variety of other proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine and altered neuronal activity. It has also been shown to modulate the activity of a variety of other enzymes and receptors, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Advantages and Limitations for Lab Experiments

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used as a tool to study the mechanism of action of drugs and to image biological processes. However, it is important to note that this compound can be toxic and should be handled with care.

Future Directions

Future research on N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide should focus on exploring its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research should be conducted on the biochemical and physiological effects of this compound and its potential interactions with other proteins and receptors. Finally, research should be conducted to further explore the use of this compound as a tool for studying the mechanism of action of drugs and imaging biological processes.

Synthesis Methods

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide can be synthesized from the reaction of 2-methyl-2H-1,2,3,4-tetrazole with methylamine and benzene-1-sulfonyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures between 0 and 50 °C. The reaction is usually complete within one hour. The resulting this compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide has been widely used in chemical and biological research. It has been used as a versatile reagent in organic synthesis, as a tool for studying the mechanism of action of drugs, and as a fluorescent probe for imaging biological processes. This compound has also been explored for its potential therapeutic applications in the treatment of cancer and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide involves the reaction of 2-methyl-2H-1,2,3,4-tetrazol-5-amine with 4-chloro-2-(methylamino)benzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-2H-1,2,3,4-tetrazol-5-amine", "4-chloro-2-(methylamino)benzenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2H-1,2,3,4-tetrazol-5-amine in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add 4-chloro-2-(methylamino)benzenesulfonyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry under vacuum to obtain the desired product." ] }

CAS RN

1538917-85-9

Molecular Formula

C9H12N6O2S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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